molecular formula C14H8F4O2 B1322953 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 845826-91-7

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1322953
M. Wt: 284.2 g/mol
InChI Key: XZWHWMITJFDUPI-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound that is part of a broader class of fluorinated aromatic carboxylic acids. These compounds are of interest due to their unique chemical properties, which arise from the presence of fluorine atoms. Fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules, making them valuable in various applications, including materials science, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of fluorinated carboxylic acids can involve several strategies, including deoxyfluorination of carboxylic acids using reagents like CpFluor to afford acyl fluorides, which can then be further transformed into various fluorinated compounds . Additionally, fluorodecarboxylation is a process where a carboxyl function is replaced by fluorine, typically using xenon difluoride as a reagent . The synthesis of related compounds often involves the use of electrophilic fluorination agents, which can lead to the formation of mono and gem-difluorolactones from fluorodihydropyridine-substituted carboxylic acids .

Molecular Structure Analysis

Fluorinated carboxylic acids can exhibit rich conformational landscapes due to the influence of fluorine atoms on the molecular geometry. High-resolution spectroscopic studies, such as those conducted on 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, reveal the presence of dominant conformers and provide insights into the structural similarities and differences between various fluorinated carboxylic acids . The introduction of fluorine can lead to significant changes in bond lengths, bond angles, and other structural parameters .

Chemical Reactions Analysis

Fluorinated carboxylic acids can participate in a variety of chemical reactions. For instance, they can form complexes with metals, as seen in the synthesis and characterization of tri- and diorganotin(IV) complexes with fluorinated biphenyl carboxylic acids . These complexes have been studied for their potential antibacterial and antifungal activities. Additionally, the presence of fluorine can enhance the reactivity of carboxylic acids in nucleophilic substitution reactions and influence the stability of reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid and related compounds are significantly impacted by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased thermal stability, altered acidity, and enhanced lipophilicity, which are important for the development of new materials and biologically active molecules . For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . Additionally, the fluorescence behavior of fluorinated compounds can be utilized in analytical methods, such as the spectrophotofluorometric analysis of related compounds in biological samples .

Scientific Research Applications

1. Pharmaceutical Industry

  • Application : Trifluoromethyl group-containing compounds are widely used in the pharmaceutical industry. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
  • Method : The specific methods of application or experimental procedures vary depending on the specific drug molecule. For example, the free amine in a compound was transformed into pexidartinib by reducing amination .
  • Results : The incorporation of the trifluoromethyl group in drug molecules can lead to novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

2. Agrochemical Industry

  • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests .
  • Method : The specific methods of application or experimental procedures depend on the specific agrochemical. The synthesis of TFMP involves a vapor-phase reaction .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates

  • Application : 4-(Trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
  • Method : The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Results : The resulting salicylanilide 4-(trifluoromethyl)benzoates can be used for further chemical reactions .

4. Inhibitor of Blood Coagulation Factor Xa

  • Application : A compound similar to “3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” was used in the discovery of a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The resulting compound, 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), showed promising results as an inhibitor of blood coagulation factor Xa .

5. Synthesis of Fluorinated Aromatic Carboxylic Acids

  • Application : 4-(Trifluoromethyl)benzoic acid is used in the synthesis of fluorinated aromatic carboxylic acids .
  • Method : The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Results : The resulting fluorinated aromatic carboxylic acids can be used for further chemical reactions .

6. Anti-depressant Drug

  • Application : A compound similar to “3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is used in the synthesis of fluoxetine .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : Fluoxetine is a selective serotine reuptake inhibitor that is used as an anti-depressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Safety And Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-trifluoromethyl-phenylboronic acid”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHWMITJFDUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630806
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

845826-91-7
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Production Example 14 was repeated except that 4-(trifluoromethyl)phenylboronic acid and 4-bromo-2-fluorobenzenecarboxylic acid were used, to provide the title compound as white solid.
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